3-(2-Ethylhexoxy)-4-methoxybenzaldehyde
Description
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para-position (C4) and a branched 2-ethylhexoxy ether group at the meta-position (C3). The 2-ethylhexoxy substituent contributes to enhanced lipophilicity and steric bulk compared to linear alkoxy groups, making it valuable in pharmaceutical and materials science research. This compound is typically synthesized via alkylation of a phenolic precursor (e.g., 3-hydroxy-4-methoxybenzaldehyde) using 2-ethylhexyl bromide under basic conditions .
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-(2-ethylhexoxy)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-16-10-14(11-17)8-9-15(16)18-3/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
YDKCPCVYYZZTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-ethylhexanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the benzaldehyde and the alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylhexoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-(2-Ethylhexoxy)-4-methoxybenzoic acid.
Reduction: 3-(2-Ethylhexoxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethylhexoxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde with analogous benzaldehyde derivatives:
Key Observations:
Lipophilicity : The 2-ethylhexoxy group imparts higher lipophilicity than smaller substituents (e.g., ethoxy or methyl), enhancing membrane permeability in drug design .
Synthetic Flexibility: Benzyloxy and cyclopentyloxy derivatives are intermediates for further functionalization, such as deprotection to generate phenolic groups .
Challenges and Limitations
- Solubility : Highly lipophilic derivatives (e.g., 2-ethylhexoxy) may require formulation with surfactants for biological testing.
- Synthetic Complexity: Bulky substituents (e.g., tert-butylphenoxymethyl) necessitate multi-step syntheses and chromatographic purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
